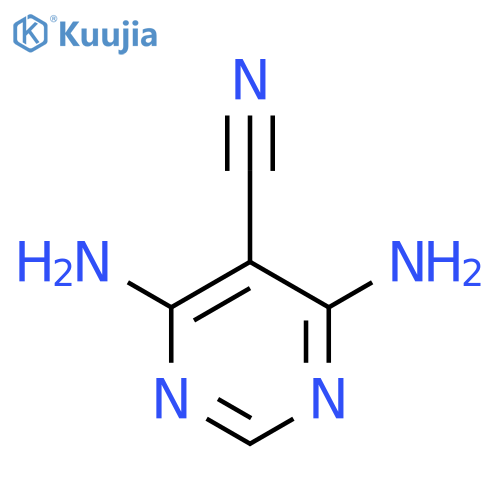

Cas no 109831-70-1 (4,6-diaminopyrimidine-5-carbonitrile)

109831-70-1 structure

商品名:4,6-diaminopyrimidine-5-carbonitrile

4,6-diaminopyrimidine-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Pyrimidinecarbonitrile,4,6-diamino-

- 4,6-diamino-5-cyanopyrimidine

- 4,6-diaminopyrimidine-5-carbonitrile

- 4,6-DIAMINO-5-PYRIMIDINECARBONITRILE

- AB42164

- AGN-PC-00O2AS

- CTK8G5534

- KB-198328

- SureCN890661

- 5-Pyrimidinecarbonitrile, 4,6-diamino- (9CI)

- 109831-70-1

- BTVHLEVGNAQTBN-UHFFFAOYSA-N

- FT-0704145

- MFCD07760605

- CS-0162763

- D83363

- BS-14439

- A906544

- SCHEMBL890661

- SY037286

- AKOS006284623

- DA-15603

-

- MDL: MFCD07760605

- インチ: InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10)

- InChIKey: BTVHLEVGNAQTBN-UHFFFAOYSA-N

- ほほえんだ: N#CC1=C(N)N=CN=C1N

計算された属性

- せいみつぶんしりょう: 135.05465

- どういたいしつりょう: 135.05449518g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- PSA: 101.61

4,6-diaminopyrimidine-5-carbonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

4,6-diaminopyrimidine-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1080587-250mg |

5-Pyrimidinecarbonitrile, 4,6-diamino- (9CI) |

109831-70-1 | 95% | 250mg |

$295 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RZ667-200mg |

4,6-diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 200mg |

2054.0CNY | 2021-07-14 | |

| Chemenu | CM247702-10g |

4,6-Diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 10g |

$1403 | 2021-08-04 | |

| Chemenu | CM247702-1g |

4,6-Diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 1g |

$374 | 2021-08-04 | |

| Chemenu | CM247702-1g |

4,6-Diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 1g |

$943 | 2023-02-03 | |

| eNovation Chemicals LLC | Y1080587-100mg |

5-Pyrimidinecarbonitrile, 4,6-diamino- (9CI) |

109831-70-1 | 95% | 100mg |

$180 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233403-1g |

4,6-Diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 1g |

¥4496.00 | 2024-08-09 | |

| Alichem | A089000246-10g |

4,6-Diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 10g |

$1969.80 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FR701-25g |

4,6-Diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 25g |

19800CNY | 2021-05-07 | |

| Ambeed | A198478-250mg |

4,6-Diaminopyrimidine-5-carbonitrile |

109831-70-1 | 95% | 250mg |

$272.0 | 2024-04-26 |

4,6-diaminopyrimidine-5-carbonitrile 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

109831-70-1 (4,6-diaminopyrimidine-5-carbonitrile) 関連製品

- 16462-27-4(2,4-Diaminopyrimidine-5-carbonitrile)

- 16357-69-0(4-Aminopyrimidine-5-carbonitrile)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 249916-07-2(Borreriagenin)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109831-70-1)4,6-diaminopyrimidine-5-carbonitrile

清らかである:99%/99%

はかる:250mg/1g

価格 ($):245.0/448.0